Abt-737

Übersicht

Beschreibung

ABT-737 ist ein niedermolekulares Medikament, das Bcl-2 und Bcl-xL hemmt, zwei Mitglieder der Bcl-2-Familie evolutionär konservierter Proteine, die Bcl-2-Homologie-(BH)-Domänen teilen . Es wurde zunächst als potenzielle Chemotherapie gegen Krebs entwickelt und später als Senolytikum identifiziert, ein Medikament, das selektiv den Zelltod in seneszenten Zellen induziert .

Wirkmechanismus

Target of Action

ABT-737 is a small molecule drug that primarily targets Bcl-2 and Bcl-xL , two members of the Bcl-2 family of evolutionarily-conserved proteins . These proteins share Bcl-2 Homology (BH) domains and are known for their regulation of apoptosis, a form of programmed cell death . Bcl-2 and Bcl-xL are anti-apoptotic proteins, and their inhibition can lead to the induction of apoptosis .

Mode of Action

This compound acts as a BH3 mimetic , meaning it mimics the action of the BH3-only proteins that normally interact with and inhibit Bcl-2 and Bcl-xL . By binding to these targets, this compound disrupts their function, leading to the activation of the intrinsic apoptotic pathway . This results in the induction of cell death, particularly in cancer cells that overexpress these anti-apoptotic proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptotic pathway . The Bcl-2 family proteins, including Bcl-2 and Bcl-xL, play a crucial role in the regulation of apoptosis at the mitochondrion . By inhibiting these proteins, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This leads to cell death, which can be beneficial in the context of cancer treatment .

Pharmacokinetics

While this compound has shown promising results in vitro and in animal models, one of its limitations is its poor oral bioavailability . This means that when the drug is administered orally, only a small fraction of the dose is able to reach the systemic circulation and exert its therapeutic effects . This has led to the development of navitoclax (ABT-263), an orally-available derivative of this compound with similar activity .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells. In vitro studies have shown that primary cells from patients with B-cell malignancies are sensitive to this compound . In animal models, this compound has been shown to improve survival, cause tumor regression, and even cure a high percentage of mice . It has also shown efficacy for treating lymphoma and other blood cancers in preclinical studies utilizing patient xenografts .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the expression levels of Bcl-2 and Bcl-xL in the tumor cells can affect the drug’s efficacy . Additionally, the presence of other chemotherapeutic drugs can also influence the action of this compound. For example, the addition of etoposide to this compound in primary xenografts resulted in significant decreases in tumor growth, highlighting the potential of this compound in combination therapy .

Vorbereitungsmethoden

Die Herstellung von ABT-737 umfasst verschiedene Synthesewege und Reaktionsbedingungen. Ein Verfahren beinhaltet die Verwendung einer Verbindung mit einer bestimmten Struktur als Ausgangsmaterial. Die Carboxylgruppe in der Verbindung wird zunächst zu einer Hydroxylgruppe reduziert, gefolgt von einer Vulkanisationsreaktion mit einem Vulkanisationsmittel und anschließend einer Aminierungsreaktion . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Synthese umfasst in der Regel mehrere Schritte, um die korrekte Bildung der gewünschten Molekülstruktur sicherzustellen.

Analyse Chemischer Reaktionen

ABT-737 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Reduktionsmittel für die Reduktion von Carboxylgruppen zu Hydroxylgruppen und Vulkanisationsmittel für die Vulkanisationsreaktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Struktur von this compound führen.

Wissenschaftliche Forschungsanwendungen

ABT-737 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wurde es auf sein Potenzial untersucht, verschiedene Krebsarten zu behandeln, darunter kleinzelliger Lungenkrebs und Neuroblastom . Es hat sich gezeigt, dass es die Apoptose in Krebszellen induziert und die Medikamentenresistenz unter hypoxischen Bedingungen überwindet . In der Biologie wird this compound verwendet, um die Mechanismen der Apoptose und die Rolle der Bcl-2-Familienproteine beim Zellüberleben zu untersuchen . In der Chemie dient es als Modellverbindung für die Entwicklung neuer Inhibitoren von Bcl-2-Familienproteinen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die BH-3-Domäne des Proteins Bad imitiert und mit hoher Affinität an die hydrophobe Tasche von Bcl-2, Bcl-xL und Bcl-w bindet . Diese Bindung stört ihre Wechselwirkungen mit todesfördernden Bcl-2-Familienmitgliedern und setzt diese Proteine frei, um Bax und Bak zu aktivieren, die dann den apoptotischen Weg aktivieren . Die molekularen Ziele von this compound sind in erster Linie die anti-apoptotischen Proteine Bcl-2 und Bcl-xL, und die beteiligten Pfade umfassen den intrinsischen apoptotischen Weg .

Vergleich Mit ähnlichen Verbindungen

ABT-737 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Navitoclax (ABT-263), einem oral verfügbaren Derivat mit ähnlicher Aktivität auf kleinzellige Lungenkrebszelllinien . This compound hat eine höhere Affinität zu Bcl-2, Bcl-xL und Bcl-w im Vergleich zu früheren Bcl-2-Inhibitoren . Andere ähnliche Verbindungen umfassen Venetoclax (ABT-199), das ebenfalls auf Bcl-2-Familienproteine abzielt, aber unterschiedliche pharmakokinetische Eigenschaften aufweist . Die Einzigartigkeit von this compound liegt in seiner hohen Affinität zu mehreren Bcl-2-Familienproteinen und seiner Fähigkeit, die Apoptose in Krebszellen zu induzieren, die gegenüber konventionellen Therapien resistent sind .

Fazit

This compound ist eine bedeutende Verbindung im Bereich der Krebsforschung aufgrund seiner Fähigkeit, Bcl-2-Familienproteine zu hemmen und die Apoptose in Krebszellen zu induzieren. Seine Herstellung umfasst mehrere Synthesschritte, und es durchläuft verschiedene chemische Reaktionen, um seine endgültige Struktur zu erreichen. This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung der Apoptose und der Entwicklung neuer Krebstherapien. Sein Wirkmechanismus beinhaltet die Störung der Wechselwirkungen von anti-apoptotischen Proteinen, was zum Zelltod führt. Im Vergleich zu ähnlichen Verbindungen zeichnet sich this compound durch seine hohe Affinität und Wirksamkeit bei der Induktion der Apoptose in resistenten Krebszellen aus.

Eigenschaften

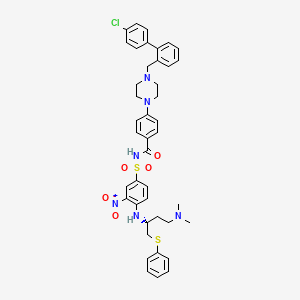

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNQCPCUACXLM-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042641 | |

| Record name | ABT-737 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852808-04-9 | |

| Record name | 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852808-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT 737 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-737 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-737 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.